molecular formula C12H16O2 B8133853 2-(Neopentyloxy)benzaldehyde

2-(Neopentyloxy)benzaldehyde

Cat. No.: B8133853
M. Wt: 192.25 g/mol
InChI Key: MUQQAMCZQORENO-UHFFFAOYSA-N
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Description

2-(Neopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is characterized by a benzaldehyde moiety substituted with a neopentyloxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Neopentyloxy)benzaldehyde typically involves the reaction of neopentyl alcohol with ortho-bromobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the neopentyl group replaces the bromine atom on the benzaldehyde ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through standard organic synthesis techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Neopentyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Neopentyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Neopentyloxy)benzaldehyde exerts its effects depends on the specific reaction or applicationThe neopentyloxy group can influence the reactivity and selectivity of the compound in different chemical environments .

Comparison with Similar Compounds

Uniqueness: 2-(Neopentyloxy)benzaldehyde is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects in organic synthesis and for developing new materials and chemicals with specific properties .

Properties

IUPAC Name

2-(2,2-dimethylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)9-14-11-7-5-4-6-10(11)8-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQAMCZQORENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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